molecular formula C16H17BrN4O B11194493 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide

Cat. No.: B11194493
M. Wt: 361.24 g/mol
InChI Key: DKZISIJDVIXBRJ-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a benzamide moiety, which is further connected to a pyrimidine ring substituted with a piperidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide typically involves multiple steps:

  • Formation of 5-Bromo-2-(piperidin-1-yl)pyrimidine

      Reagents: 5-bromo-2-chloropyrimidine and piperidine.

      Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

  • Coupling with Benzamide

      Reagents: 5-Bromo-2-(piperidin-1-yl)pyrimidine and benzoyl chloride.

      Conditions: The reaction is performed in the presence of a base such as triethylamine in a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide can undergo various chemical reactions, including:

  • Substitution Reactions

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.

      Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.

  • Oxidation Reactions

      Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

      Conditions: Conducted in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives with functional groups such as hydroxyl or carbonyl.

  • Reduction Reactions

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Conditions: Performed in anhydrous solvents such as tetrahydrofuran (THF) or ethanol.

      Products: Reduced derivatives with functional groups such as amines or alcohols.

Scientific Research Applications

2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:

  • Medicinal Chemistry

      Use: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

      Research: Studies on its binding affinity, selectivity, and pharmacokinetic properties.

  • Materials Science

      Use: Building block for the synthesis of novel polymers or materials with unique electronic or optical properties.

      Research: Investigations into its polymerization behavior and material properties.

  • Biological Studies

      Use: Probe for studying biological pathways or mechanisms involving pyrimidine derivatives.

      Research: Experiments on its effects on cellular processes and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the heterocyclic structure allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-[2-(piperidin-1-YL)pyrimidin-5-YL]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the bromine atom and the piperidine-substituted pyrimidine ring allows for versatile reactivity and potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H17BrN4O

Molecular Weight

361.24 g/mol

IUPAC Name

2-bromo-N-(2-piperidin-1-ylpyrimidin-5-yl)benzamide

InChI

InChI=1S/C16H17BrN4O/c17-14-7-3-2-6-13(14)15(22)20-12-10-18-16(19-11-12)21-8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,20,22)

InChI Key

DKZISIJDVIXBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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